molecular formula C17H24N6O4S B11258018 Ethyl 4-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetyl)piperazine-1-carboxylate

Ethyl 4-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B11258018
M. Wt: 408.5 g/mol
InChI Key: WINMWQDTLZVKLQ-UHFFFAOYSA-N
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Description

ETHYL 4-[2-({7-OXO-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)ACETYL]PIPERAZINE-1-CARBOXYLATE is a complex organic compound featuring a triazolopyrimidine core

Preparation Methods

The synthesis of ETHYL 4-[2-({7-OXO-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)ACETYL]PIPERAZINE-1-CARBOXYLATE typically involves multiple stepsReaction conditions may include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

ETHYL 4-[2-({7-OXO-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)ACETYL]PIPERAZINE-1-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but it is believed to modulate key biological processes .

Comparison with Similar Compounds

ETHYL 4-[2-({7-OXO-5-PROPYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)ACETYL]PIPERAZINE-1-CARBOXYLATE can be compared with other triazolopyrimidine derivatives. Similar compounds include:

Properties

Molecular Formula

C17H24N6O4S

Molecular Weight

408.5 g/mol

IUPAC Name

ethyl 4-[2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H24N6O4S/c1-3-5-12-10-13(24)18-15-19-20-16(23(12)15)28-11-14(25)21-6-8-22(9-7-21)17(26)27-4-2/h10H,3-9,11H2,1-2H3,(H,18,19,24)

InChI Key

WINMWQDTLZVKLQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)N3CCN(CC3)C(=O)OCC

Origin of Product

United States

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